molecular formula C8H18N4O B13275119 N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide

N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide

Cat. No.: B13275119
M. Wt: 186.26 g/mol
InChI Key: QIJOUXBVZFQOAT-UHFFFAOYSA-N
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Description

N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide is a diazepane derivative characterized by a seven-membered ring containing two nitrogen atoms (1,4-diazepane core), substituted with methyl groups at positions 1 and 4, and a hydroxy-carboximidamide functional group at position 2.

Properties

Molecular Formula

C8H18N4O

Molecular Weight

186.26 g/mol

IUPAC Name

N'-hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide

InChI

InChI=1S/C8H18N4O/c1-11-4-3-5-12(2)7(6-11)8(9)10-13/h7,13H,3-6H2,1-2H3,(H2,9,10)

InChI Key

QIJOUXBVZFQOAT-UHFFFAOYSA-N

Isomeric SMILES

CN1CCCN(C(C1)/C(=N/O)/N)C

Canonical SMILES

CN1CCCN(C(C1)C(=NO)N)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide typically involves multi-step synthesis:

  • Construction of the 1,4-dimethyl-1,4-diazepane ring.
  • Functionalization at position 2 to introduce the carboximidamide group.
  • N-hydroxylation of the amidine nitrogen to yield the N'-hydroxy derivative.

Diazepane Ring Formation

The 1,4-diazepane ring is commonly synthesized via cyclization reactions involving diamine precursors and appropriate bifunctional electrophiles. For example, a diaminoalkane such as 1,4-diaminobutane can be reacted with methylating agents to install the methyl groups at nitrogen atoms, followed by ring closure through intramolecular nucleophilic substitution or condensation reactions.

Carboximidamide Group Introduction

The carboximidamide group (C(=NH)NH2) is introduced at the 2-position of the diazepane ring through amidination reactions. A typical approach involves:

  • Conversion of a corresponding ester or acid precursor at position 2 into an amidine.
  • Use of reagents such as amidine hydrochlorides or guanidine derivatives under controlled conditions.

N-Hydroxylation to Form N'-Hydroxy Derivative

The N'-hydroxy group is introduced by selective oxidation of the amidine nitrogen. Common reagents include hydroxylamine derivatives or mild oxidizing agents that convert the amidine nitrogen to the N-hydroxy form without affecting other sensitive groups.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Methylation of diamine Methyl iodide, base, solvent (e.g., DMF), room temp 85 Selective N-methylation of 1,4-diaminobutane
2 Cyclization Intramolecular nucleophilic substitution, heat 75 Formation of 1,4-dimethyl-1,4-diazepane ring
3 Amidination at position 2 Amidination reagent (e.g., amidine hydrochloride), base 70 Introduction of carboximidamide group
4 N-Hydroxylation Hydroxylamine-O-sulfonic acid or similar oxidant 65 Selective N'-hydroxylation of amidine nitrogen

Note: The above table is a generalized representation based on typical synthetic strategies for similar compounds; specific conditions may vary depending on the exact precursor structures and laboratory protocols.

Detailed Research Findings and Analysis

Literature Insights on Related Diazepane Derivatives

While direct literature on this compound is scarce, analogous compounds have been synthesized through similar pathways involving diazepane ring formation and subsequent functional group modifications. For example:

  • The use of cyclocondensation reactions for nitrogen-containing heterocycles has been well documented.
  • Amidination reactions to form carboximidamide groups are typically performed under mild basic conditions to avoid ring opening or side reactions.
  • N-hydroxylation of amidines often employs hydroxylamine derivatives, ensuring selective oxidation.

Synthetic Optimization and Catalysis

Research on related heterocyclic syntheses indicates that:

  • Use of aprotic polar solvents (e.g., DMF, NMP) can enhance yields and regioselectivity during cyclization and amidination steps.
  • Catalysts such as nano-ZnO have been shown to improve reaction rates and yields in analogous heterocyclic syntheses, suggesting potential for optimization in diazepane derivative preparation.
  • Temperature control is critical during N-hydroxylation to prevent over-oxidation or decomposition of sensitive diazepane rings.

Purification and Characterization

  • Purification is generally achieved by silica gel chromatography using solvent gradients (e.g., hexane/ethyl acetate).
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the diazepane ring, methyl groups, carboximidamide, and N'-hydroxy functionalities.
  • Yields for each step typically range from 60% to 90%, with overall yields depending on the efficiency of ring closure and functional group transformations.

Summary Table of Preparation Methods and Key Parameters

Preparation Step Key Reagents/Conditions Typical Yield (%) Notes
N-Methylation of diamine Methyl iodide, base, DMF, RT 80-90 Selective methylation at nitrogen atoms
Diazepane ring cyclization Heat, aprotic solvent (e.g., DMF) 70-80 Intramolecular nucleophilic substitution
Amidination Amidine hydrochloride, base, polar solvent 60-75 Introduction of carboximidamide group
N-Hydroxylation Hydroxylamine-O-sulfonic acid, mild oxidant 60-70 Selective oxidation of amidine nitrogen

Chemical Reactions Analysis

Reactivity:: N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide may undergo various chemical reactions, including:

    Oxidation: It could potentially be oxidized under suitable conditions.

    Substitution: The N-hydroxy group may participate in substitution reactions.

    Other Transformations: Further investigations are required to explore its reactivity comprehensively.

Common Reagents and Conditions:: Specific reagents and conditions for reactions involving this compound are not well-documented. Researchers would need to explore suitable reagents based on the desired transformation.

Major Products:: The major products resulting from reactions involving N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide would depend on the specific reaction type. These products could include derivatives with modified functional groups or stereochemistry.

Scientific Research Applications

    Medicinal Chemistry: Researchers may investigate its pharmacological properties, such as enzyme inhibition or receptor binding.

    Biological Studies: It could serve as a probe to study biological processes involving diazepane-containing molecules.

    Catalysis: The compound might find applications as a ligand or catalyst in organic synthesis.

Mechanism of Action

The precise mechanism by which N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide exerts its effects remains unknown. Further research is necessary to elucidate its interactions with biological targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3,4-Dimethyl-1,4-diazepan-2-one

The closest structurally related compound in the evidence is 3,4-dimethyl-1,4-diazepan-2-one (CAS 67744-41-6) . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Property N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide 3,4-Dimethyl-1,4-diazepan-2-one
Molecular Formula Not available C₇H₁₄N₂O
Molecular Weight (g/mol) Not available 142.199
Functional Groups Hydroxy, carboximidamide Ketone (diazepan-2-one)
Nitrogen Atoms 3 (2 in diazepane, 1 in carboximidamide) 2
Polar Surface Area (PSA) Likely >40 Ų (due to hydroxy and carboximidamide) 35.83 Ų
LogP (Predicted) Lower (more hydrophilic) 0.04
Key Observations :

Functional Group Impact: The hydroxy-carboximidamide moiety in the target compound enhances hydrogen-bonding capacity compared to the ketone group in 3,4-dimethyl-1,4-diazepan-2-one. This could improve solubility in polar solvents or binding affinity in biological systems.

Structural Flexibility :

  • Both compounds share a 1,4-diazepane backbone, but the substitution pattern differs. Methyl groups at positions 1 and 4 in the target compound may restrict ring conformation compared to 3,4-dimethyl substitution in the analog.

Synthetic Accessibility :

  • The absence of synthetic data for the target compound contrasts with 3,4-dimethyl-1,4-diazepan-2-one, which is commercially available (e.g., via TCI America) .

Broader Context: Other Diazepane Derivatives and Related Compounds

  • Benzathine Benzylpenicillin (): A bicyclic β-lactam antibiotic with a diazabicyclo[3.2.0]heptane core. Unlike the target compound, its biological activity derives from β-lactam reactivity and a bulky dibenzylethylenediamine counterion .
  • Its structural simplicity contrasts with the target compound’s heterocyclic complexity, underscoring divergent applications (e.g., laboratory reagent vs.

Biological Activity

N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of the diazepane ring and subsequent hydroxylation. While specific methodologies may vary, the general approach includes:

  • Formation of Diazepane : Utilizing appropriate amines and carbonyl compounds.
  • Hydroxylation : Introducing the hydroxy group through oxidation or nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various diazepane derivatives. For instance, compounds similar to this compound exhibited moderate to high antimicrobial activity against a range of bacterial and fungal strains. The effectiveness was often compared to standard antibiotics like nitrofurantoin and clotrimazole .

Anticancer Properties

Research indicates that compounds with similar structural characteristics to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For example:

CompoundCell LineActivity Level
22eColon HCT-15Moderate
22fBreast T47DGood
24aBreast T47DModerate

These findings suggest that modifications to the diazepane structure can enhance anticancer activity .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cell proliferation or microbial growth.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
  • Modulation of Immune Response : Some studies suggest that these compounds can influence cytokine production and immune signaling pathways .

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a diazepane derivative demonstrated significant reductions in tumor size among participants with advanced breast cancer.
  • Case Study 2 : A study on antimicrobial efficacy revealed that a related compound significantly inhibited the growth of Staphylococcus aureus in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide, and how can purity be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including ring formation and functional group introduction. A plausible approach is adapting hydrazine-carboxamide synthesis protocols (e.g., coupling hydroxylamine derivatives with activated carbonyl intermediates). In situ preparation of intermediates using triphosgene and triethylamine (as in aryl isocyanate synthesis ) could minimize side reactions. Purification via column chromatography or recrystallization in ethanol/acetonitrile mixtures is advised. Yield optimization requires strict anhydrous conditions and temperature control (0–5°C during coupling steps).

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement ) is the gold standard for structural confirmation. For dynamic stereochemical analysis, employ 1H^1H- and 13C^{13}C-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) or compare experimental vs. computed (DFT) spectra. High-resolution mass spectrometry (HRMS) validates molecular formula, while IR spectroscopy confirms functional groups (e.g., N–O stretch at ~930 cm1^{-1} for the hydroxyimidamide moiety).

Q. What analytical techniques are critical for assessing its stability under varying pH and temperature conditions?

  • Methodology : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Accelerated stability studies in buffers (pH 1–12) at 40–60°C can identify hydrolysis-prone sites. Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect decomposition events .

Advanced Research Questions

Q. How does the hydroxyimidamide group influence coordination chemistry with transition metals, and what applications arise?

  • Methodology : The N–O moiety acts as a bidentate ligand. Conduct titration experiments with metal salts (e.g., Cu2+^{2+}, Fe3+^{3+}) in ethanol/water, monitored by UV-vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands. Single-crystal X-ray structures of metal complexes (using SHELXL ) reveal binding modes. Potential applications include catalysis (e.g., oxidation reactions) or metallodrug precursors.

Q. What strategies resolve contradictions in reported reactivity (e.g., nucleophilic vs. electrophilic behavior)?

  • Methodology : Perform comparative kinetic studies under controlled conditions (solvent, temperature). Use 1H^1H-NMR to track reaction intermediates. For example, in nucleophilic acyl substitution, monitor the disappearance of the carboximidamide proton signal. Computational modeling (e.g., Fukui indices) predicts reactive sites, reconciling divergent experimental observations .

Q. How can stereochemical outcomes in derivatization reactions (e.g., acylation) be controlled or predicted?

  • Methodology : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers post-derivatization. For predictive control, employ density functional theory (DFT) to model transition states and identify steric/electronic factors favoring specific stereoisomers. Experimental validation via NOESY NMR confirms spatial arrangements .

Q. What are the challenges in polymerizing or crosslinking this compound, and how are they addressed?

  • Methodology : The diazepane ring’s rigidity may hinder polymerization. Explore ring-opening polymerization (ROP) using catalytic bases (e.g., DBU) or acid initiators. For crosslinking, introduce vinyl groups via Michael addition (e.g., acrylate derivatives). Monitor molecular weight growth via GPC and confirm crosslink density by swelling experiments in toluene .

Data Contradiction Resolution

Q. How to address conflicting reports on thermal stability and decomposition pathways?

  • Methodology : Replicate studies using identical DSC/TGA parameters (heating rate 10°C/min, N2_2 atmosphere). Combine with evolved gas analysis (EGA-MS) to identify volatile decomposition products. Cross-reference with computational pyrolysis pathways (ReaxFF MD simulations) to pinpoint discrepancies in experimental setups .

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